molecular formula C10H14N2O2 B1658880 3-Pyridinecarboxamide, N-(2-hydroxy-1,1-dimethylethyl)- CAS No. 62471-44-7

3-Pyridinecarboxamide, N-(2-hydroxy-1,1-dimethylethyl)-

Cat. No.: B1658880
CAS No.: 62471-44-7
M. Wt: 194.23 g/mol
InChI Key: MTHRDADBZNHTLZ-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(2-hydroxy-1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinecarboxamide, N-(2-hydroxy-1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinecarboxamide, N-(2-hydroxy-1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62471-44-7

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C10H14N2O2/c1-10(2,7-13)12-9(14)8-4-3-5-11-6-8/h3-6,13H,7H2,1-2H3,(H,12,14)

InChI Key

MTHRDADBZNHTLZ-UHFFFAOYSA-N

SMILES

CC(C)(CO)NC(=O)C1=CN=CC=C1

Canonical SMILES

CC(C)(CO)NC(=O)C1=CN=CC=C1

sequence

X

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 g (0.66 mol) Ethyl nicotinate and 88g (0.99 mol) 2-amino-2-methyl-1propanol were mixed and heated together under reflux for 2 hours. The excess amino alcohol was removed by distillation, bp 50°-60° (1mm). The yellow residue was recrystallized from ether-acetone to give 87.3 g (0.45 mol), 68%, N-(1-hydroxy-2-methyl-2-propyl) nicotinamide, mp 91°-93°; ir (KBr) 3385, 3200, 1665, and 1590 cm-1 ; pmr (CDCl3) δ 8.8 - 7.3 (m, 4H), 6.7 (bs, 1H), 5.0 (s, 1H), 3.7 (s, 2H) and 1.4 (s, 6H) ppm.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
88g
Quantity
0.99 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

100 g (0.66 mol) Ethyl nicotinate and 88 g (0.99 mol) 2-amino-2-methyl-1-propanol were mixed and heated together under reflux for 2 hours. The excess amino alcohol was removed by distillation, bp 50°-60° (1 mm). The yellow residue was recrystallized from ether-acetone to give 87.3 g (0.45 mol), 68%, N-(1-hydroxy-2-methyl-2-propyl) nicotinamide, mp 91°-93°; ir (KBr) 3385, 3200, 1665, and 1590 cm-1 ; pmr (CDCl3) δ 8.8- 7.3 (m, 4H), 6.7 (bs, 1H), 5.0 (s, 1H), 3.7 (s, 2H) and 1.4 (s, 6H) ppm.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One

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